![molecular formula C20H14ClNO2 B12631789 9-Chloro-4-[4-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one CAS No. 919290-44-1](/img/structure/B12631789.png)
9-Chloro-4-[4-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 9-Chloro-4-[4-(hydroxyméthyl)phényl]benzo[h]isoquinolin-1(2h)-one est un composé organique complexe avec une structure unique qui comprend un groupe chloro, un groupe hydroxyméthyl et un noyau benzo[h]isoquinolinone
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 9-Chloro-4-[4-(hydroxyméthyl)phényl]benzo[h]isoquinolin-1(2h)-one implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du noyau isoquinolinone : Cela peut être réalisé par une réaction de Pictet-Spengler, où un aldéhyde réagit avec une amine pour former la structure isoquinoléine.
Introduction du groupe chloro : La chloration peut être réalisée en utilisant des réactifs tels que le chlorure de thionyle ou le pentachlorure de phosphore.
Ajout du groupe hydroxyméthyl : Cette étape implique souvent une réaction d'hydroxyméthylation utilisant du formaldéhyde et une base.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu et de synthèse automatisée pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
La 9-Chloro-4-[4-(hydroxyméthyl)phényl]benzo[h]isoquinolin-1(2h)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyméthyl peut être oxydé en acide carboxylique en utilisant des agents oxydants tels que le permanganate de potassium.
Réduction : Le groupe chloro peut être réduit en atome d'hydrogène en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Le groupe chloro peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles comme les amines en présence d'une base telle que l'hydroxyde de sodium.
Produits principaux
Oxydation : 9-Carboxy-4-[4-(hydroxyméthyl)phényl]benzo[h]isoquinolin-1(2h)-one.
Réduction : 9-Hydro-4-[4-(hydroxyméthyl)phényl]benzo[h]isoquinolin-1(2h)-one.
Substitution : 9-Amino-4-[4-(hydroxyméthyl)phényl]benzo[h]isoquinolin-1(2h)-one.
Applications de la recherche scientifique
La 9-Chloro-4-[4-(hydroxyméthyl)phényl]benzo[h]isoquinolin-1(2h)-one a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Etudié pour son potentiel en tant que sonde fluorescente en raison de ses propriétés structurales uniques.
Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment ses activités anticancéreuses et anti-inflammatoires.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les semi-conducteurs organiques et les diodes électroluminescentes.
Mécanisme d'action
Le mécanisme d'action de la 9-Chloro-4-[4-(hydroxyméthyl)phényl]benzo[h]isoquinolin-1(2h)-one implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans les applications médicinales, elle peut inhiber certaines enzymes ou certains récepteurs, conduisant à des effets thérapeutiques. Les voies et les cibles exactes peuvent varier en fonction de l'application spécifique et des modifications apportées au composé.
Applications De Recherche Scientifique
9-Chloro-4-[4-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 9-Chloro-4-[4-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Composés similaires
9-Chloro-4-[3-(hydroxyméthyl)phényl]benzo[h]isoquinolin-1(2h)-one : Structure similaire mais avec le groupe hydroxyméthyl en une position différente.
4-Hydroxy-2-quinolones : Partagent une structure de base similaire mais diffèrent par les groupes fonctionnels et les propriétés globales.
Unicité
La 9-Chloro-4-[4-(hydroxyméthyl)phényl]benzo[h]isoquinolin-1(2h)-one est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour la recherche et le développement ciblés dans divers domaines scientifiques.
Propriétés
Numéro CAS |
919290-44-1 |
|---|---|
Formule moléculaire |
C20H14ClNO2 |
Poids moléculaire |
335.8 g/mol |
Nom IUPAC |
9-chloro-4-[4-(hydroxymethyl)phenyl]-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C20H14ClNO2/c21-15-7-5-13-6-8-16-18(14-3-1-12(11-23)2-4-14)10-22-20(24)19(16)17(13)9-15/h1-10,23H,11H2,(H,22,24) |
Clé InChI |
KYBLHWLKLKJWKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CC3=C2C(=O)NC=C3C4=CC=C(C=C4)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


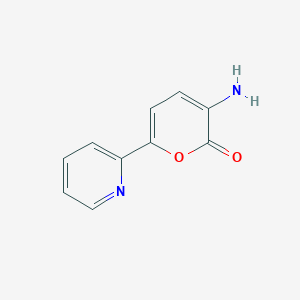
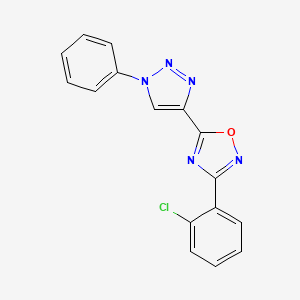
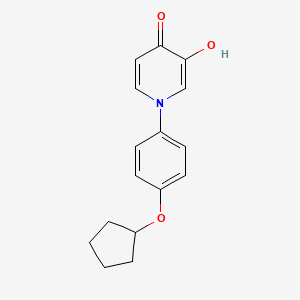
![1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene](/img/structure/B12631733.png)
![2-Bromo-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12631747.png)
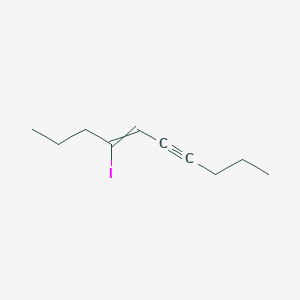
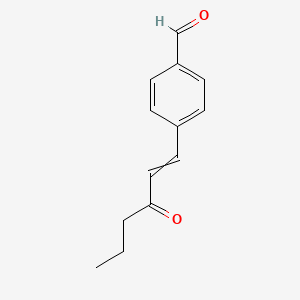

![4-[(2S)-5-Oxomorpholin-2-yl]phenyl 4-methylbenzene-1-sulfonate](/img/structure/B12631770.png)
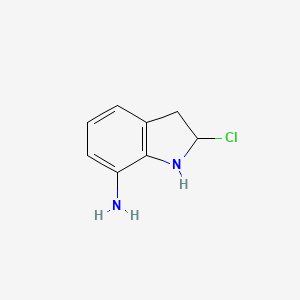
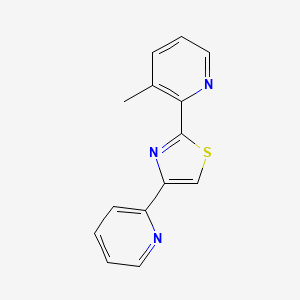

![6-(Pyridin-2-YL)furo[2,3-D]pyrimidin-4-amine](/img/structure/B12631790.png)
![2,4-Pyrimidinediamine, N4-[[4-[[(2-chloro-5-fluoro-4-pyrimidinyl)amino]methyl]phenyl]methyl]-N2-[2-(4-morpholinyl)ethyl]-](/img/structure/B12631794.png)
